molecular formula C16H15N3O5S B4233745 3-[(4,6-Dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

3-[(4,6-Dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B4233745
M. Wt: 361.4 g/mol
InChI Key: MANTUGJIOISEPD-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine-2,5-dione core substituted at position 1 with a 4-methoxyphenyl group and at position 3 with a sulfanyl-linked 4,6-dihydroxy-5-methylpyrimidine moiety. The dihydroxy groups on the pyrimidine enhance solubility via hydrogen bonding, while the methoxyphenyl group balances lipophilicity and electronic effects. The sulfanyl bridge may contribute to stability and hydrophobic interactions .

Properties

IUPAC Name

3-[(4-hydroxy-5-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c1-8-13(21)17-16(18-14(8)22)25-11-7-12(20)19(15(11)23)9-3-5-10(24-2)6-4-9/h3-6,11H,7H2,1-2H3,(H2,17,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANTUGJIOISEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,6-Dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The starting materials often include 4,6-dihydroxy-5-methyl-2-pyrimidinethiol and 4-methoxyphenyl-2,5-pyrrolidinedione. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the formation of the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4,6-Dihydroxy-5-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxy groups on the pyrimidine ring can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrrolidinedione derivatives.

    Substitution: Alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

3-[(4,6-Dihydroxy-5-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4,6-Dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

The table below summarizes key structural and functional differences:

Compound Name/ID Core Structure Key Substituents Functional Groups Potential Bioactivity
Target Compound Pyrrolidine-2,5-dione 4-Methoxyphenyl, 4,6-dihydroxy-5-methylpyrimidine Diketone, sulfanyl, dihydroxy, methoxy Enzyme inhibition, antioxidant
4g () Pyrrolo[2,3-d]pyrimidine-2,4-dione 3-Methoxybenzyl, naphthoquinone Diketone, quinone, methoxy Redox activity, cytotoxicity
4k () Pyrrolo[2,3-d]pyrimidine-2,4-dione 3,5-Dimethylphenyl, naphthoquinone Diketone, quinone, methyl Enhanced membrane penetration
Compound 8 () Pyrazolopyranopyrimidin-thione 4-Methoxyphenyl, methyl Thione, methoxy Thiol-mediated interactions
[1,4]Oxathiino[2,3-d]pyrimidines () [1,4]Oxathiino[2,3-d]pyrimidine Methylsulfanyl, aryl Oxathiino ring, chloro Heterocyclic bioactivity

Functional Group Analysis

  • Target Compound : The dihydroxy-pyrimidine and methoxyphenyl groups suggest solubility and moderate lipophilicity, favorable for bioavailability. The sulfanyl bridge may reduce metabolic degradation compared to thiones .
  • The fused pyrrolopyrimidine core in these compounds may enhance planar stacking interactions with biological targets .
  • Compound 8 (): The thione group could enable metal coordination or disulfide bond formation, differing from the target’s sulfanyl group. The pyranopyrimidine core may alter ring strain and conformational flexibility .

Research Findings and Gaps

  • Synthesis : The target compound’s synthesis may leverage methods similar to those in (e.g., sulfurization) or (heterocyclic coupling) .
  • Biological Potential: The absence of explicit activity data in the evidence necessitates further studies, such as enzyme inhibition assays or ADMET profiling, to validate hypothesized bioactivity.
  • Comparative Advantages : The target’s balanced solubility-lipophilicity profile and stable sulfanyl linkage position it as a promising candidate for drug development relative to more lipophilic (4k) or redox-active (4g) analogs.

Biological Activity

3-[(4,6-Dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structural features, including a pyrrolidine core and various functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N2O4SC_{14}H_{16}N_{2}O_{4}S, with a molecular weight of approximately 316.35 g/mol. The presence of hydroxyl groups and a pyrimidine moiety suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC14H16N2O4S
Molecular Weight316.35 g/mol
Functional GroupsHydroxyl, Sulfanyl
Structural FeaturesPyrrolidine core

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of Pyrrolidine Derivatives : Utilizing pyrrolidine as a starting material.
  • Pyrimidine-based Reagents : Incorporating pyrimidine derivatives through nucleophilic substitution reactions.
  • Analytical Techniques : Employing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation.

Biological Activity

The biological activity of this compound is primarily linked to its potential as an antiviral agent, enzyme inhibitor, and anticancer compound.

Antiviral Activity

Studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, certain derivatives have shown efficacy against Hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase activity with IC50 values in the low micromolar range .

Enzyme Inhibition

The compound's structure suggests potential inhibition of key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme assays have demonstrated that derivatives containing similar functional groups can significantly inhibit these enzymes, which are crucial in various physiological processes .

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties through mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor cell proliferation. Compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines .

Case Studies

  • Antiviral Efficacy : A study reported that derivatives of the compound inhibited HCV replication by over 90% in vitro, demonstrating its potential as a therapeutic agent against viral infections .
  • Enzyme Inhibition : Another study highlighted the inhibition of AChE by related compounds, achieving IC50 values around 32 μM, which indicates moderate potency in enzyme inhibition assays .
  • Cytotoxicity : Research on structurally related compounds has shown significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic application .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with target proteins involved in viral replication and cancer progression. These studies suggest that the compound can effectively bind to active sites of target enzymes and receptors, enhancing its potential as a drug candidate.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling 4-methoxyaniline derivatives with maleic anhydride, followed by cyclization and sulfanyl group introduction. Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and catalysts (e.g., p-toluenesulfonic acid). Optimization can employ factorial design of experiments (DoE) to test variables like molar ratios and reaction times .
  • Data Requirements : Track reaction yields via HPLC or NMR purity analysis. Use FT-IR to confirm functional groups (e.g., sulfanyl C-S stretching at ~700 cm⁻¹) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodology : Combine NMR (¹H/¹³C), HRMS, and X-ray crystallography. For example:

  • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl) and pyrrolidine-dione protons (δ 3.0–4.0 ppm).
  • X-ray : Resolve crystal packing and hydrogen-bonding networks involving hydroxy-pyrimidine groups .
    • Contradiction Resolution : If spectral data conflicts (e.g., unexpected peaks), re-isolate intermediates or use 2D NMR (COSY, HSQC) to assign ambiguous signals .

Advanced Research Questions

Q. How can quantum chemical calculations predict reactivity and stability under varying conditions?

  • Methodology : Use density functional theory (DFT) to model:

  • Reaction Pathways : Transition states for sulfanyl group substitution (activation energies < 25 kcal/mol suggest feasibility).
  • pH Stability : Protonation states of hydroxy-pyrimidine (pKa ~8–10) and their impact on solubility .
    • Integration with Experiments : Validate DFT predictions with kinetic studies (e.g., Arrhenius plots) and pH-dependent stability assays. ICReDD’s feedback loop (computational → experimental → computational) is a model for iterative refinement .

Q. What statistical approaches resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

  • Methodology : Apply multivariate analysis (e.g., PCA or PLS regression) to identify confounding variables. For example:

  • If bioactivity varies across assays, test purity (HPLC), solvent residues (GC-MS), or stereochemical impurities (chiral HPLC).
  • Use response surface methodology (RSM) to optimize conflicting parameters (e.g., solubility vs. thermal stability) .
    • Case Study : A 2022 study on pyridin-2-one derivatives used ANOVA to attribute contradictory antimicrobial results to trace surfactant residues .

Q. How does the compound’s electronic structure influence its interactions with biological targets?

  • Methodology :

  • Computational : Molecular docking (AutoDock Vina) to map interactions (e.g., hydrogen bonds between hydroxy-pyrimidine and enzyme active sites).
  • Experimental : Surface plasmon resonance (SPR) to measure binding kinetics (ka/kd). Correlate with Hammett σ values of substituents to predict bioactivity trends .
    • Data Integration : Combine docking scores with in vitro IC₅₀ values to validate target engagement hypotheses .

Methodological Frameworks

  • Experimental Design : Use DoE (e.g., Box-Behnken design) to minimize trials while maximizing data on variables like temperature, solvent polarity, and catalyst loading .
  • Data Validation : Cross-reference computational predictions (e.g., DFT-pKa) with experimental potentiometric titrations .

Key Challenges & Solutions

Challenge Solution Reference
Low synthetic yield (<30%)Optimize cyclization via microwave-assisted synthesis (20 min, 100°C)
Poor aqueous solubilityIntroduce PEGylated prodrugs or co-crystallize with cyclodextrins
Conflicting computational/experimental reactivityCalibrate DFT functionals (e.g., B3LYP-D3 vs. M06-2X) against kinetic data

Authoritative Sources

  • Synthetic Protocols : PubChem (experimental data) .
  • Computational Tools : Gaussian 16 (DFT), AutoDock Vina .
  • Statistical Methods : JMP or Minitab for DoE/RSM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4,6-Dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-[(4,6-Dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

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